Methyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-oxopentanoate
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Overview
Description
Methyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-oxopentanoate is a complex organic compound with a molecular formula of C16H29NO7. This compound is characterized by its unique structure, which includes multiple functional groups such as esters and amides. It is often used in various chemical and pharmaceutical applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-oxopentanoate typically involves the reaction of 2-methylpropan-2-amine with a suitable esterifying agent. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained. Common reagents used in the synthesis include tert-butyl chloroformate and methanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the use of automated reactors to maintain precise control over reaction conditions. The purification of the final product is achieved through techniques such as crystallization and chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-oxopentanoate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions often result in the formation of new esters or amides .
Scientific Research Applications
Methyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-oxopentanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: This compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs, especially those targeting metabolic pathways.
Industry: The compound is employed in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Methyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-oxopentanoate involves its interaction with specific molecular targets. The compound can inhibit or activate enzymes by binding to their active sites, thereby affecting metabolic pathways. The presence of ester and amide groups allows it to participate in hydrogen bonding and other non-covalent interactions, which are crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[bis[(tert-butoxy)carbonyl]amino]prop-2-enoate
- Methyl 2-[bis[(tert-butoxy)carbonyl]amino]acrylate
- 2-Di(tert-butoxycarbonyl)aminopropenoic acid methyl ester
Uniqueness
Methyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-oxopentanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. This makes it particularly valuable in applications requiring precise control over chemical reactions and product formation .
Properties
IUPAC Name |
methyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-oxopentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO7/c1-15(2,3)23-13(20)17(14(21)24-16(4,5)6)11(9-8-10-18)12(19)22-7/h10-11H,8-9H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEDVERRTEUYROC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C(CCC=O)C(=O)OC)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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